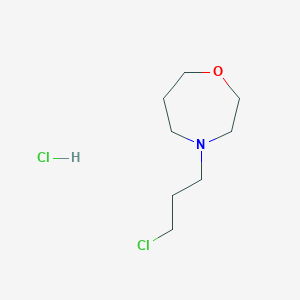

4-(3-Chloropropyl)-1,4-oxazepane hydrochloride

Beschreibung

BenchChem offers high-quality 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(3-chloropropyl)-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO.ClH/c9-3-1-4-10-5-2-7-11-8-6-10;/h1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLVOIVMJBHENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Reactivity of Chloropropyl Linkers in Heterocyclic Synthesis

Abstract

Chloropropyl linkers are indispensable tools in the synthesis of heterocyclic compounds, a cornerstone of modern drug discovery and materials science. Their utility stems from a predictable, yet tunable, reactivity profile, primarily governed by the principles of bimolecular nucleophilic substitution (S_N2). This guide provides an in-depth analysis of the factors that dictate the reactivity of these linkers. We will explore the mechanistic underpinnings of their reactions, the profound influence of nucleophile strength, solvent choice, base selection, and temperature, as well as common side reactions and troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of chloropropyl linkers in their synthetic endeavors.

Introduction: The Chloropropyl Linker as a Synthetic Workhorse

Heterocyclic chemistry is a vast and vital field, with its products forming the structural core of a significant portion of all pharmaceuticals. The introduction of alkyl chains onto these heterocyclic scaffolds is a fundamental transformation, often modulating a molecule's solubility, lipophilicity, and biological target engagement. The 3-chloropropyl group is a particularly valuable building block for this purpose.[1]

It serves as a versatile three-carbon electrophile, readily undergoing nucleophilic substitution reactions with a wide array of heteroatoms (N, S, O) present in heterocyclic precursors. This allows for the straightforward installation of a propyl chain, which can be further functionalized or can serve to tether the heterocycle to another molecular entity. Understanding the nuances of its reactivity is paramount to achieving high yields, minimizing side products, and designing efficient synthetic routes.

Core Reactivity Profile: A Deep Dive into the S_N2 Mechanism

The primary reaction pathway for chloropropyl linkers with heterocyclic nucleophiles is the bimolecular nucleophilic substitution (S_N2) reaction.[2][3] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom attached to the chlorine, and the chloride ion departs simultaneously.[4]

Several key factors influence the rate and success of this reaction:

-

Structure of the Alkyl Halide: Chloropropyl linkers are primary alkyl halides. This structure is ideal for S_N2 reactions because the electrophilic carbon is relatively unhindered, allowing for easy "backside attack" by the nucleophile.[4][5] Tertiary alkyl halides, in contrast, are too sterically hindered for S_N2 reactions to occur efficiently.[5]

-

The Leaving Group: The chloride ion is a reasonably good leaving group. Its stability in solution is a key factor in the reaction's feasibility.[3][6] While bromide and iodide are better leaving groups and would lead to faster reactions, chlorides are often more economical and readily available.[3] In some cases, a bromo-chloro-propane is used to leverage the higher reactivity of the C-Br bond for selective initial reaction.[7][8]

-

The Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate.[2][6]

-

The Solvent: The choice of solvent can dramatically impact the reaction rate by stabilizing or destabilizing the reactants and the transition state.[2][4]

Caption: General S_N2 mechanism for heterocyclic alkylation.

Causality Behind Experimental Choices: A Scientist's Perspective

Achieving a successful alkylation is not merely about mixing reagents; it's about understanding the interplay of various factors to drive the reaction towards the desired product.

The Role of the Nucleophile

The nucleophilicity of the heteroatom on the starting heterocycle is paramount. Generally, a negatively charged nucleophile is stronger than its neutral counterpart.[6] For many N-H containing heterocycles like imidazoles, triazoles, and indoles, deprotonation with a base is the first step to generate a highly reactive anionic nucleophile.[9][10]

-

Nitrogen Nucleophiles: Imidazoles, pyrazoles, and triazoles are common substrates. After deprotonation, the resulting anion is a potent nucleophile that readily attacks the chloropropyl linker.[9][11]

-

Sulfur Nucleophiles: Thiol-containing heterocycles, such as benzothiazoles, are excellent nucleophiles and often react readily without the need for very strong bases.[12]

-

Oxygen Nucleophiles: Hydroxy-substituted heterocycles, like hydroxyquinolines, are generally weaker nucleophiles than their nitrogen or sulfur counterparts. They often require stronger bases and higher temperatures to achieve efficient O-alkylation.[13]

The Impact of the Solvent

The solvent plays a crucial, non-passive role. For S_N2 reactions, polar aprotic solvents are the preferred choice.[3][4][5]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal. They can dissolve the ionic nucleophile (after deprotonation) but do not form a tight "solvent cage" around it through hydrogen bonding.[2][4] This leaves the nucleophile "naked" and highly reactive, accelerating the S_N2 reaction.[3]

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents should generally be avoided. They solvate the anionic nucleophile through strong hydrogen bonds, which stabilizes it and significantly reduces its reactivity, thus slowing down the S_N2 reaction.[2]

The Function of the Base

For heterocycles with an acidic N-H proton, the choice of base is critical for generating the nucleophilic anion.[9]

| Base | Strength | Common Use Cases & Rationale |

| Sodium Hydride (NaH) | Strong | Used for weakly acidic N-H bonds (e.g., some imidazoles, indoles).[9] It irreversibly deprotonates the heterocycle, driving the reaction forward. Requires strictly anhydrous conditions.[9] |

| Potassium Carbonate (K₂CO₃) | Moderate | A versatile and commonly used base for a wide range of heterocycles, including phenols and many N-heterocycles.[14] It is less hazardous than NaH and often sufficient. |

| Cesium Carbonate (Cs₂CO₃) | Moderate | Often more effective than K₂CO₃ due to the "cesium effect," which can increase the nucleophilicity of the anion. Useful for more challenging alkylations.[9] |

| DIPEA, Triethylamine | Weak (Organic) | Used when a strong, inorganic base might cause side reactions or is incompatible with other functional groups. Primarily acts as a proton scavenger. |

The Influence of Temperature

As with most chemical reactions, increasing the temperature generally increases the reaction rate. For less reactive combinations of nucleophiles and chloropropyl linkers, heating the reaction mixture (e.g., to 60-80 °C) is a common strategy to drive the reaction to completion in a reasonable timeframe.[15] However, excessive heat can promote side reactions.[9]

Competing Reactions and Troubleshooting

While the S_N2 pathway is dominant, other reactions can occur, leading to undesired byproducts.

-

Over-alkylation: N-alkylated products can sometimes react again, especially in the case of imidazoles, to form dialkylated imidazolium salts.[9] This is more likely if an excess of the chloropropyl linker is used or at high temperatures.[9]

-

Regioselectivity Issues: In asymmetric heterocycles like substituted imidazoles, alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers.[10][16] The outcome can be influenced by steric hindrance and the electronic properties of the substituents.[9]

-

Elimination Reactions: While less common with primary halides like chloropropyl linkers, using a very strong, bulky base could potentially lead to elimination (E2) side products.

Caption: A logical workflow for troubleshooting common alkylation issues.

Experimental Protocols: Field-Proven Methodologies

The following protocols are illustrative examples based on established methodologies.

Protocol 1: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole[10]

This protocol details a standard procedure for the N-alkylation of an imidazole derivative.

-

Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents) in anhydrous dimethylformamide (DMF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C.

-

Deprotonation: Dissolve the imidazole starting material (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

-

Anion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the imidazolate anion.

-

Alkylation: Cool the mixture back to 0 °C and add the chloropropyl linker (1.0-1.05 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Note: The use of a strong base (NaH) and a polar aprotic solvent (DMF) is crucial for efficiently deprotonating the imidazole and facilitating the subsequent S_N2 attack on the chloropropyl linker.[9][10]

Protocol 2: Synthesis of S-Alkyl Benzothiazole Derivatives[12]

This procedure is adapted for the alkylation of a thiol-containing heterocycle.

-

Preparation: Dissolve the starting benzothiazole-thiol derivative (1.0 equivalent) in a suitable polar aprotic solvent like acetone.

-

Base Addition: Add a moderate base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Alkylation: Add the chloropropyl linker (1.1 equivalents) to the mixture.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated product.

Causality Note: Sulfur nucleophiles are generally more potent than their oxygen or even nitrogen counterparts. Therefore, a milder base like K₂CO₃ and a less polar solvent like acetone are often sufficient to achieve high yields.[17]

Conclusion

The chloropropyl linker is a powerful and versatile reagent in the synthetic chemist's toolbox. Its reactivity, overwhelmingly governed by the S_N2 mechanism, can be precisely controlled through the judicious selection of base, solvent, and temperature. By understanding the fundamental principles of its reactivity profile—the need for a potent nucleophile, the advantages of polar aprotic solvents, and the potential for side reactions—researchers can confidently and efficiently construct complex heterocyclic molecules. This guide serves as a foundational resource for optimizing existing synthetic routes and designing novel pathways in the pursuit of new medicines and materials.

References

-

BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

-

Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

-

Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

-

KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

-

The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility. (n.d.). [Link]

-

Gallo, R. J., & Dou, J.-C. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. [Link]

-

Wikipedia. (n.d.). 1-Bromo-3-chloropropane. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (i) K2CO3, 1-bromo-3-chloropropane, acetone,.... [Link]

-

Lopez-Pestana, J. M., et al. (n.d.). N-alkylation of imidazole by alkaline carbons. Academia.edu. [Link]

-

Dobosz, M., et al. (2001). Synthesis of 1-(3-aminopropyl)-4-phenyl-1,2,4-triazolin-5-one and 1-(3-aminopropyl)-3,4-diphenyl-1,2,4-triazolin-5-one. Acta Poloniae Pharmaceutica - Drug Research. [Link]

-

Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. [Link]

-

ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activities of S-Alkyl Derivatives of 1,3,4-Oxadiazole Carrying Benzothiazole Core. [Link]

-

ResearchGate. (2025, August 6). Studies on the alkylation of quinolin-2(1H)-one derivatives. [Link]

Sources

- 1. 1-Bromo-3-chloropropane:Benefits,Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. brainkart.com [brainkart.com]

- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 7. nbinno.com [nbinno.com]

- 8. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 15. (PDF) N-alkylation of imidazole by alkaline carbons [academia.edu]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4-(3-Chloropropyl)-1,4-oxazepane Hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. This guide provides a comprehensive technical overview of the solubility profile of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry, as suggested by the broader interest in 1,4-oxazepane derivatives for neurological disorders.[1] Understanding its solubility in a range of organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the underlying principles that govern the solubility of this specific molecule. We will delve into a theoretical analysis of its structural attributes, provide detailed experimental protocols for empirical determination, and discuss the critical factors that can influence solubility measurements.

Theoretical Solubility Profile: A Molecular-Level Perspective

The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a useful starting point, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[2] Let's dissect the structure of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride to predict its behavior.

Key Structural Features Influencing Solubility:

-

Hydrochloride Salt: The presence of the hydrochloride salt is the most dominant feature influencing its solubility. The ionic character imparted by the protonated tertiary amine and the chloride counter-ion significantly increases the polarity of the molecule. This suggests a higher affinity for polar solvents capable of solvating ions.

-

Tertiary Amine and Ether Linkage: The 1,4-oxazepane ring contains both a tertiary amine and an ether linkage. The nitrogen and oxygen atoms are capable of acting as hydrogen bond acceptors, further enhancing interactions with protic solvents.

-

Chloropropyl Group and Hydrocarbon Backbone: The chloropropyl group and the carbon backbone of the oxazepane ring contribute to the non-polar character of the molecule. This lipophilic nature will favor solubility in less polar organic solvents.

Based on these features, we can anticipate a nuanced solubility profile. The ionic nature of the hydrochloride salt will likely render the compound more soluble in polar protic solvents like alcohols, where ion-dipole interactions and hydrogen bonding can occur. In polar aprotic solvents, solubility will be influenced by the solvent's ability to stabilize the charged species. In non-polar solvents, the solubility is expected to be significantly lower, as these solvents cannot effectively solvate the ionic salt.

Caption: Predicted interactions governing the solubility of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Step-by-Step Experimental Workflow

-

Solvent Selection: Choose a diverse range of organic solvents with varying polarities. A recommended starting set includes methanol, ethanol, isopropanol (polar protic), acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO) (polar aprotic), and toluene, heptane (non-polar).

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Data Presentation and Expected Trends

The experimentally determined solubility data should be presented in a clear and concise table. The following table provides a template for recording and presenting these results, along with a qualitative prediction based on the theoretical analysis.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | 32.7 | High | |

| Ethanol | 24.5 | High | ||

| Isopropanol | 19.9 | Moderate | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | High | |

| Dimethylformamide (DMF) | 38.3 | Moderate to High | ||

| Acetonitrile | 36.6 | Moderate | ||

| Acetone | 21.0 | Low to Moderate | ||

| Non-Polar | Dichloromethane | 9.1 | Low | |

| Toluene | 2.4 | Very Low | ||

| n-Heptane | 1.9 | Insoluble |

Note: Dielectric constants are approximate values from various sources.[3]

Factors Influencing Solubility Measurements: Ensuring Accuracy and Reproducibility

Several factors can influence the outcome of solubility experiments. Careful control of these variables is essential for obtaining accurate and reproducible data.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, it is crucial to maintain a constant and recorded temperature throughout the experiment.

-

Polymorphism: The crystalline form of the compound can significantly impact its solubility.[2] Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the solubility studies.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. High-purity materials should be used to ensure the integrity of the data.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. Inadequate equilibration time can lead to an underestimation of the true solubility.

Sources

History and development of oxazepane synthesis pathways

The Evolution of the Seven-Membered Heterocycle: A Technical Guide to 1,4-Oxazepane Synthesis

Executive Summary: The Medium-Ring Challenge

The 1,4-oxazepane scaffold—a seven-membered saturated ring containing one nitrogen and one oxygen—represents a "privileged structure" in modern medicinal chemistry. Often termed homomorpholine , it bridges the gap between the conformational rigidity of morpholine and the flexibility of larger macrocycles. This scaffold is increasingly critical in the design of histone deacetylase (HDAC) inhibitors, orexin receptor antagonists (e.g., Suvorexant analogs), and cysteine protease inhibitors.

However, the synthesis of 1,4-oxazepane presents a classic thermodynamic and kinetic paradox known as the medium-ring challenge :

-

Entropic Barrier: The probability of chain ends meeting is significantly lower than for 5- or 6-membered rings.

-

Enthalpic Strain: Transannular interactions (Prelog strain) and bond-angle deformation create a high-energy barrier to cyclization.

This guide analyzes the evolution of synthetic pathways from classical "brute force" cyclizations to modern catalytic systems, providing a validated roadmap for researchers.

Strategic Pathways: From Classical to Catalytic

The development of oxazepane synthesis can be categorized into three distinct generations.

Generation I: Classical Nucleophilic Substitution (The "Brute Force" Era)

Early methods relied on the intramolecular Williamson ether synthesis or nucleophilic substitution.

-

Mechanism: A linear precursor containing an amine and a leaving group (halide/tosylate) or an alcohol and a leaving group undergoes cyclization.

-

Critical Flaw: To overcome the entropic barrier, these reactions require high dilution (0.001 M) to prevent intermolecular polymerization, making them unscalable.

-

Baldwin’s Rules Context: The formation is typically 7-exo-tet , which is favorable, but the reaction rate is often outcompeted by dimerization.

Generation II: Ring-Closing Metathesis (The RCM Revolution)

The introduction of Grubbs’ ruthenium carbenes in the 1990s transformed medium-ring synthesis.

-

Mechanism: An acyclic diene precursor (e.g., N-allyl-O-allyl derivative) undergoes intramolecular olefin metathesis.

-

Advantage: The reaction is driven by the extrusion of volatile ethylene gas (entropic driver), effectively "pulling" the equilibrium toward the 7-membered ring.

-

Catalyst Evolution: Grubbs I (Ru-phosphine)

Grubbs II (N-heterocyclic carbene). The latter is essential for oxazepanes due to the Lewis basicity of the morpholine-like oxygen, which can poison early catalysts.

Generation III: Reductive Etherification & Gold Catalysis

Current "state-of-the-art" methods focus on atom economy and stereocontrol.

-

Reductive Etherification: Cyclization of hydroxy-ketones using silanes (

) and Lewis acids ( -

Gold Catalysis: Cycloisomerization of alkynyl alcohols or N-propargylamines. This pathway activates the

-system of an alkyne toward nucleophilic attack by the internal alcohol/amine.

Comparative Analysis of Methodologies

| Feature | Intramolecular | Ring-Closing Metathesis (RCM) | Reductive Etherification |

| Key Reagents | NaH, KOtBu, or TsCl/Pyridine | Grubbs II, Hoveyda-Grubbs | |

| Precursor Type | Linear Halo-alcohol/amine | Diallyl ether/amine | Hydroxy-ketone/aldehyde |

| Atom Economy | Low (Stoichiometric waste) | High (Ethylene byproduct) | High (Siloxane byproduct) |

| Scalability | Poor (High dilution required) | Moderate (Catalyst cost) | Excellent |

| Stereocontrol | Depends on precursor | Low (E/Z mixture if alkene remains) | High (cis/trans tunable) |

Visualization: The RCM Mechanistic Pathway

The following diagram details the catalytic cycle for constructing the 1,4-oxazepane core via Ring-Closing Metathesis, highlighting the critical metallacyclobutane intermediate.

Caption: Figure 1. The catalytic cycle of Ring-Closing Metathesis (RCM) for 1,4-oxazepane synthesis. Note the extrusion of ethylene as the irreversible driving force.

Validated Protocol: RCM-Mediated Synthesis of N-Boc-1,4-Oxazepane

This protocol is selected for its high reproducibility and "self-validating" nature. The evolution of ethylene gas serves as a visual confirmation of reaction progress.

Target Molecule: tert-butyl 2,3,6,7-tetrahydro-1,4-oxazepine-4(5H)-carboxylate (Precursor to 1,4-oxazepane).

Phase 1: Precursor Assembly (Self-Validation Check)

-

Reactants: N-Boc-allylamine (1.0 eq) + Allyl bromide (1.2 eq).

-

Conditions: NaH (1.5 eq), DMF,

. -

Checkpoint: Monitor TLC. The disappearance of the N-H stretch in IR (

) confirms bis-allylation. If N-H persists, the RCM step will fail due to catalyst poisoning.

Phase 2: The Metathesis Cyclization

-

Solvent System: Dichloromethane (DCM), anhydrous. Crucial: Must be degassed. Oxygen destroys the Ruthenium carbene.

-

Concentration: 0.05 M (dilute) to favor intramolecular cyclization over intermolecular oligomerization.

Step-by-Step Workflow:

-

Degassing: Sparge DCM with Argon for 20 minutes. Validation: Solvent temperature should drop slightly due to evaporation; ensure no moisture condenses.

-

Catalyst Addition: Add Grubbs II catalyst (2-5 mol%).

-

Visual Indicator: Solution turns from colorless to a characteristic brownish-pink or deep purple (depending on catalyst purity/type).

-

-

Reflux: Heat to

for 4–12 hours.-

Self-Validating Sign: If using a bubbler, a steady stream of bubbles (ethylene gas) should be observed initially. Cessation of bubbling suggests reaction completion or catalyst death.

-

-

Quenching: Add ethyl vinyl ether (excess) and stir for 30 mins.

Phase 3: Hydrogenation (Saturation)

-

Dissolve the RCM product (oxazepine) in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under

balloon (1 atm) for 2 hours. -

Final Validation:

NMR will show the disappearance of olefinic protons (

Future Perspectives: C-H Activation

The next frontier in oxazepane development is C-H functionalization . Rather than building the ring from pre-functionalized chains, emerging methods use Directed C-H Activation (using Pd or Rh) to close the ring onto an unactivated methyl or methylene group. This approach, though currently low-yielding for 7-membered rings, promises to eliminate the need for halogenated precursors entirely.

References

-

RSC Advances Review (2014)

-

Grubbs' Metathesis Found

-

Reductive Etherification Str

-

Polymer-Supported Synthesis

-

Oxetane Ring Expansion (Altern

- Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetriz

- Source: The Journal of Organic Chemistry

-

URL:[Link]

Sources

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. Ring Closing Metathesis [organic-chemistry.org]

- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Ether synthesis by reductive etherification [organic-chemistry.org]

- 8. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

Methodological & Application

Procedure for N-alkylation using 4-(3-Chloropropyl)-1,4-oxazepane HCl

Application Note: AN-OX7-ALK-01

Introduction of the Homomorpholine Scaffold in Medicinal Chemistry

Executive Summary

This guide details the methodology for utilizing 4-(3-Chloropropyl)-1,4-oxazepane Hydrochloride as an electrophilic building block. This reagent is used to introduce the 3-(1,4-oxazepan-4-yl)propyl moiety—often referred to as a "homomorpholine" side chain—into nucleophilic pharmacophores (amines, phenols, indoles, and amides).

The 1,4-oxazepane ring is a privileged scaffold in drug discovery. Compared to its 6-membered analog (morpholine), the 7-membered oxazepane ring offers distinct conformational flexibility and lipophilicity profiles, often used to modulate hERG channel inhibition or improve metabolic stability in CNS-active agents.

Chemical Identity & Properties

| Property | Description |

| Reagent Name | 4-(3-Chloropropyl)-1,4-oxazepane Hydrochloride |

| Structure Description | A 7-membered oxazepane ring N-linked to a propyl chain terminating in a chlorine atom. Supplied as the HCl salt for stability. |

| Molecular Formula | |

| Function | Electrophile (Alkylating Agent) |

| Reaction Type | Nucleophilic Substitution ( |

| Key Challenge | The reagent is an HCl salt (requires neutralization) and an alkyl chloride (moderate leaving group reactivity). |

Mechanistic Insight & Strategy

Successful alkylation with this reagent relies on three chemical pillars: Free-Basing , Finkelstein Activation , and Stoichiometric Control .

The Pathway

-

In-Situ Free-Basing: The reagent is a hydrochloride salt.[1] The first equivalent of base added to the reaction does not drive the alkylation; it simply neutralizes the HCl to generate the reactive free amine species.

-

Finkelstein Exchange: The terminal chlorine is a mediocre leaving group. The addition of catalytic Potassium Iodide (KI) converts the alkyl chloride to a highly reactive alkyl iodide in situ.

-

Nucleophilic Attack: The target nucleophile displaces the iodide (or chloride) to form the C-N, C-O, or C-C bond.

Figure 1: Mechanistic pathway for activation and substitution. Note the critical role of the base in the initial neutralization step.

Experimental Protocols

Method A: Standard Conditions (Recommended)

Best for: Secondary amines, phenols, and robust heterocycles.

Reagents:

-

Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade).

-

Base: Potassium Carbonate (

), anhydrous, granular. -

Catalyst: Potassium Iodide (KI).

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 equiv) in MeCN (concentration ~0.1 M).

-

Base Addition: Add

(3.0 equiv).-

Note: We use 3 equivalents because 1.0 eq is consumed neutralizing the reagent's HCl salt, 1.0 eq neutralizes the HCl generated during alkylation, and 1.0 eq ensures basicity is maintained.

-

-

Reagent Addition: Add 4-(3-Chloropropyl)-1,4-oxazepane HCl (1.2 equiv).

-

Activation: Add KI (0.1 – 0.5 equiv).

-

Tip: If the solution turns slightly yellow, this indicates iodine liberation, which is normal.

-

-

Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 80°C for MeCN) for 12–18 hours.

-

Monitoring: Check via TLC or LC-MS. The formation of the iodide intermediate may be visible on LC-MS before conversion to product.

-

-

Workup:

Method B: Strong Base Conditions (Difficult Substrates)

Best for: Weak nucleophiles like Amides, Indoles, or sterically hindered amines.

Reagents:

-

Solvent: DMF (Anhydrous) or THF.

-

Base: Sodium Hydride (NaH, 60% dispersion in oil).

Step-by-Step Procedure:

-

Deprotonation: In a dry flask under Argon/Nitrogen, suspend NaH (2.5 equiv) in anhydrous DMF at 0°C.

-

Nucleophile Addition: Add the Nucleophile (1.0 equiv) slowly. Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins to ensure anion formation.

-

Reagent Prep (Critical): In a separate vial, dissolve 4-(3-Chloropropyl)-1,4-oxazepane HCl (1.2 equiv) in a minimum volume of DMF.

-

Warning: Adding the solid HCl salt directly to the NaH suspension can cause vigorous bubbling (

gas) and local heating. Slow addition of the solution is safer.

-

-

Coupling: Add the reagent solution dropwise to the nucleophile suspension.

-

Heat: Heat to 60–80°C for 4–8 hours.

-

Quench: Cool to 0°C and carefully quench with sat.

solution. Extract with EtOAc.[2]

Decision Matrix & Optimization

Use this workflow to determine the optimal path for your specific substrate.

Figure 2: Decision tree for selecting reaction conditions based on nucleophile acidity.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| No Reaction | Chloride is too stable; Nucleophile is too weak. | Add 0.5 eq KI (Finkelstein). Switch solvent to DMF to increase nucleophilicity. |

| Reagent Consumption but No Product | Cyclization: The reagent may form a quaternary ammonium salt (intramolecular attack) or polymerize. | Ensure the nucleophile is in excess or add the reagent slowly (dilute conditions). |

| Low Yield with NaH | Moisture in solvent; HCl salt quenched the NaH before deprotonation. | Dry DMF over molecular sieves. Increase NaH equivalents to account for the HCl salt. |

| Sticky/Gummy Workup | Formation of amine-HCl salts during extraction. | Perform a "Base Wash": Wash the organic layer with 1M NaOH or sat.[4] |

Safety & Handling

-

Vesicant Warning: Compounds containing chloro-alkyl-amine motifs (nitrogen mustard analogs) can be potential alkylating agents for DNA. While this specific reagent is less reactive than bis-chloroethyl mustards, it should be handled as a potential mutagen .

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Containment: Handle all solids and solutions in a fume hood.

-

Decontamination: Quench glassware and spills with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize alkylating potential before washing.

-

References

-

Finkelstein Reaction Mechanics

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for

and Finkelstein exchange).

-

-

General Amine Alkylation Protocols

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

-

-

Oxazepane Scaffold in Drug Discovery

- Note: While specific patents for this exact reagent are proprietary, the chemistry is analogous to the synthesis of Nefazodone intermedi

-

See: U.S. Patent 4,338,317 (Analogous piperazine-propyl-chloride alkylations).

-

Safety of Alkylating Agents

-

Occupational Safety and Health Administration (OSHA). "Hazardous Drugs."

-

Sources

Reagents for activating the chloropropyl group in oxazepane derivatives

Application Note: Activation of the 3-Chloropropyl Group in Oxazepane Derivatives

Abstract

This guide details the chemical activation of the 3-chloropropyl moiety attached to dibenz[b,f][1,4]oxazepine scaffolds. While the chloropropyl group serves as a standard linker in the synthesis of neuroleptic agents (e.g., Loxapine, Amoxapine), the primary alkyl chloride exhibits sluggish kinetics in nucleophilic substitution reactions (

Introduction & Chemical Context

The dibenz[b,f][1,4]oxazepine ring system is a privileged structure in medicinal chemistry.[1] A critical synthetic step often involves coupling the N10-position with a piperazine ring via a propyl linker.

The standard precursor, N-(3-chloropropyl)dibenz[b,f][1,4]oxazepine , presents a specific challenge:

-

Leaving Group Ability: Chloride (

) is a moderate leaving group ( -

Steric Environment: The tricyclic oxazepine system creates a "folded" butterfly conformation, which can sterically hinder the approach of nucleophiles to the propyl chain.

-

Kinetic Barrier: Direct reaction with secondary amines (e.g., N-methylpiperazine) in standard solvents (Toluene, DMF) often requires high temperatures (>100°C) and prolonged reaction times (24-48h), leading to thermal degradation and byproduct formation (elimination to allyl species).

Solution: Activation of the alkyl chloride via Finkelstein Exchange (converting Cl

Mechanism of Activation

The activation relies on the conversion of the alkyl chloride to a more reactive alkyl iodide in situ or as an isolated intermediate.

Pathway A: The Finkelstein Equilibrium

-

Driving Force: The solubility difference.[2][3] Sodium Iodide (NaI) is soluble in Acetone or Methyl Ethyl Ketone (MEK), while Sodium Chloride (NaCl) is not. The precipitation of NaCl drives the equilibrium to the right.

-

Reactivity: The C-I bond is weaker than the C-Cl bond, and Iodide (

) is an excellent leaving group (

Pathway B: Catalytic Nucleophilic Substitution

Instead of isolating the unstable iodide, a catalytic amount of KI (0.1–0.5 eq) is added to the amination reaction. The iodide constantly cycles: it displaces the chloride, is displaced by the amine, and returns to the solution to activate another molecule.

Figure 1: Catalytic cycle of Iodide-mediated amination. The Iodide acts as a "nucleophilic shuttle."

Reagent Selection Guide

| Reagent Class | Recommended Reagent | Solvent System | Temp | Pros | Cons |

| Activator (Stoichiometric) | Sodium Iodide (NaI) | Acetone or MEK | Reflux (60-80°C) | Complete conversion to Alkyl Iodide; NaCl precipitates cleanly. | Requires anhydrous conditions; Alkyl iodides are light-sensitive. |

| Activator (Catalytic) | Potassium Iodide (KI) | DMF, DMSO, or Acetonitrile | 80-100°C | "One-pot" process; no need to isolate unstable intermediates. | Requires polar aprotic solvents which are hard to remove. |

| Phase Transfer Catalyst | TBAB (Tetrabutylammonium bromide) | Toluene / Water (50% NaOH) | 90°C | Allows use of inorganic bases; Green solvent (Toluene). | Slower than Iodide activation; requires efficient stirring. |

| Solvent | Methyl Ethyl Ketone (MEK) | N/A | 80°C | Optimum Choice. Higher boiling point than acetone speeds up kinetics significantly. | Flammable; Strong odor. |

Detailed Experimental Protocols

Protocol A: The "In-Situ" Catalytic Activation (Recommended)

Best for: Direct synthesis of Loxapine/Amoxapine analogs without isolating intermediates.

Reagents:

-

N-(3-chloropropyl)dibenz[b,f][1,4]oxazepine (1.0 eq)

-

Secondary Amine (e.g., N-Methylpiperazine) (1.5 - 2.0 eq)

-

Potassium Iodide (KI) (0.2 eq)

-

Potassium Carbonate (

) (2.0 eq, granular) -

Solvent: Acetonitrile (ACN) or MEK.

Procedure:

-

Setup: Charge a round-bottom flask with the chloropropyl-oxazepine substrate and Acetonitrile (10 mL per gram of substrate).

-

Activation: Add Potassium Iodide (0.2 eq) and granular

(2.0 eq). -

Nucleophile Addition: Add the secondary amine (1.5 eq) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C for ACN).

-

Note: Without KI, this reaction takes 24-36h. With KI, it typically completes in 6-10h.

-

-

Monitoring: Monitor by HPLC or TLC (System: EtOAc/Hexane 1:1). The intermediate alkyl iodide may be transiently visible but will rapidly convert to product.

-

Workup: Cool to room temperature. Filter off the inorganic salts (

). Evaporate the solvent. -

Purification: Redissolve the residue in DCM, wash with water to remove traces of amine/iodide, and crystallize or purify via column chromatography.

Protocol B: Classical Finkelstein (Two-Step)

Best for: When the amine nucleophile is expensive or sensitive to high heat, requiring a more reactive electrophile at lower temperatures.

Reagents:

-

N-(3-chloropropyl)dibenz[b,f][1,4]oxazepine

-

Sodium Iodide (NaI) (1.2 eq)

-

Solvent: Dry Methyl Ethyl Ketone (MEK)

Procedure:

-

Dissolve the substrate in dry MEK (10 vol).

-

Add NaI (1.2 eq). The salt will dissolve initially.[3]

-

Reflux for 4-6 hours. A white precipitate (NaCl) will form, indicating reaction progress.

-

Critical Step: Do not perform an aqueous workup (Alkyl iodides hydrolyze).

-

Cool to 0°C to maximize NaCl precipitation. Filter the solids rapidly.

-

Evaporate the MEK in vacuo keeping the bath temperature <40°C (Alkyl iodides are thermally unstable).

-

Immediate Use: Redissolve the resulting yellow oil (Alkyl Iodide) immediately in the reaction solvent (e.g., THF or DMF) for the next step. Do not store.

Troubleshooting & Validation

-

Reaction Stalls: If conversion stops at 50-60%, the chloride ions accumulating in solution may be reversing the equilibrium.

-

Fix: Use MEK instead of Acetone (lower solubility of NaCl) or add a scavenger.

-

-

Darkening of Reaction: Alkyl iodides liberate free Iodine (

) upon decomposition, turning the mixture purple/brown.-

Fix: Add a pinch of Sodium Thiosulfate or Copper foil during the reaction to scavenge free iodine.

-

-

Byproduct Formation: Elimination to the allyl-oxazepine (propenyl group) occurs if the base is too strong or temperature too high.

-

Fix: Switch from

to

-

Decision Matrix for Protocol Selection:

Figure 2: Workflow for selecting the appropriate activation strategy.

References

-

Finkelstein Reaction Mechanism & Conditions

-

Synthesis of Dibenzoxazepines (Loxapine/Amoxapine)

- Source: "Strategies in the synthesis of dibenzo[b,f]heteropines." Beilstein Journal of Organic Chemistry, 2023.

-

URL:[Link]

-

Phase Transfer Catalysis in Nucleophilic Substitution

-

Nucleophilic Substitution of Alkyl Halides

Sources

- 1. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Finkelstein Reaction - JEE PDF Download [edurev.in]

- 4. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. ijirset.com [ijirset.com]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. youtube.com [youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ocw.uci.edu [ocw.uci.edu]

- 11. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]

- 12. jackwestin.com [jackwestin.com]

- 13. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

Troubleshooting & Optimization

Technical Support Center: Oxazepane Hydrochloride Salt Optimization

Core Directive: The "Why" Behind the Challenge

Welcome to the technical support hub for 1,4-oxazepane derivatives. If you are here, you are likely facing one of three specific frustrations with your hydrochloride (HCl) salt:

-

Oiling Out: The salt refuses to crystallize, separating as a sticky gum or oil.[1]

-

Deliquescence: The solid turns into a puddle upon exposure to air.

-

Disproportionation: The salt unexpectedly precipitates as the free base in aqueous buffers.

The Chemical Context: The 1,4-oxazepane ring is a 7-membered heterocycle.[2] Unlike stable 6-membered morpholines, the 7-membered ring possesses significant conformational flexibility (high entropy).[1] When you form the HCl salt, you are attempting to lock this flexible cation into a rigid crystal lattice with a chloride anion.

If the lattice energy is insufficient to overcome the entropy of the flexible ring and the hydration energy of the chloride ion, the system will prefer a disordered state (oil) or a hydrated state (deliquescence). The following guides address these thermodynamic hurdles.

Troubleshooting Guide: The "Oiling Out" Phenomenon

User Query: "I added HCl in ether/dioxane to my oxazepane free base, but instead of a white solid, a yellow oil separated at the bottom. Scratching the flask doesn't help."

Root Cause Analysis: Liquid-Liquid Phase Separation (LLPS)

"Oiling out" occurs when the melting point of the solvated salt is lower than the process temperature, or when the system enters a region of Liquid-Liquid Phase Separation (LLPS) before it hits the solubility curve. This is common with oxazepanes due to impurities lowering the melting point (eutectic effect) and the high solubility of the salt in the presence of residual water/alcohols.

The Fix: The "Dual-Solvent De-Oiling" Protocol

Do not simply add more anti-solvent; this usually exacerbates oiling. Follow this thermodynamic control protocol.

Step-by-Step Methodology

-

Redissolution: Re-dissolve the oil by heating the mixture. If it does not dissolve, add small amounts of a "good solvent" (e.g., Methanol or Ethanol) until the solution is homogeneous at reflux.

-

Temperature Control: Cool the solution slowly to room temperature. Rapid cooling promotes LLPS.[1]

-

The "Cloud Point" Titration:

-

Add the anti-solvent (e.g., MTBE, Ethyl Acetate, or Diethyl Ether) dropwise only until a faint, persistent turbidity (cloudiness) appears.[1]

-

STOP immediately. Do not crash it out.

-

-

Seeding (Critical): Add a tiny seed crystal of the pure salt (if available) or scratch the glass surface vigorously at the liquid-air interface.

-

Aging: Stir gently at this cloud point for 2–4 hours. This allows the oil droplets to reorganize into a crystalline lattice (Ostwald ripening).

-

Final Precipitation: Once a solid bed forms, then slowly add the remaining anti-solvent to maximize yield.[1]

Visualization: Oiling Out Decision Tree

Figure 1: Decision matrix for handling amine salt oiling events. Note the emphasis on "Waiting" at the cloud point.

Troubleshooting Guide: Hygroscopicity & Deliquescence[1]

User Query: "My oxazepane HCl salt gains weight rapidly on the balance and becomes sticky. How can I handle this for accurate biological assays?"

Root Cause Analysis: The Chloride Hydrogen Bond

The chloride anion (

Strategic Solutions

| Approach | Methodology | Pros | Cons |

| 1. Desiccation (Immediate) | Store over | No chemical change required.[1] | cumbersome for routine handling.[1] |

| 2. Lyophilization | Freeze-dry the salt from water/dioxane. | Creates an amorphous solid that dissolves instantly.[1] | Amorphous forms are more hygroscopic long-term.[1] |

| 3. Solvate Screening | Recrystallize from Isopropanol (IPA) or Acetone.[1] | May form a stable hemi-solvate that blocks water uptake.[1] | Must verify toxicity of residual solvent.[1][4] |

Expert Tip: If the HCl salt is unmanageable, you are fighting the "Common Ion" of nature (humidity). If you cannot change the salt form (e.g., to a Fumarate or Tosylate) due to regulatory constraints, you must treat the weighing process as a kinetic race. Use a closed weighing vessel and subtract the tare weight after sealing.

Troubleshooting Guide: pH-Dependent Solubility (Disproportionation)

User Query: "I dissolved the salt in PBS buffer (pH 7.4) for a cell assay, and a fine precipitate formed after 20 minutes."

Root Cause Analysis: The Threshold

This is a classic case of Disproportionation .

For a salt of a weak base (like oxazepane,

-

Below

: The ionized salt is the stable solid phase. -

Above

: The free base is the stable solid phase.[5]

If your buffer pH >

The Equation of State

The

(Note: In practice, determine this experimentally by titrating a saturated salt solution with base until precipitation occurs.)[1]

Visualization: The Solubility Cliff

Figure 2: The mechanism of salt disproportionation.[4] To prevent precipitation, the micro-environment pH must remain to the left of the yellow diamond.

Protocol: Stabilizing the Assay Solution

-

Check the

: Oxazepanes are secondary amines.[1][2] Expect a -

Adjust the Vehicle: Do not use pure PBS (pH 7.4) if the concentration is high (>10 mM).

-

The "Shift" Method:

-

Pre-dissolve the stock in DMSO (100x concentration).

-

Dilute into a buffer adjusted to pH 6.0–6.5 (e.g., MES or slightly acidified phosphate).[1]

-

This keeps the pH below

while maintaining physiological relevance for many short-term assays.

-

References & Further Reading

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on salt selection and disproportionation).

-

Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] (Explains the solubility advantages of metastable forms).

-

Black, S. N., et al. (2007).[1] Structure, solubility, screening, and synthesis of molecular salts.[1] Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1] (Detailed discussion on the "Common Ion Effect" and counter-ion selection).

-

Gupta, D., & Bhatia, D. (2013).[1] Solubility enhancement of poorly water soluble drugs: A review. International Journal of Pharmacy and Pharmaceutical Sciences. (General strategies for co-solvency).

Sources

Purification methods for removing unreacted 4-(3-Chloropropyl)-1,4-oxazepane

[1][2]

Executive Summary & Molecule Profile[1][2]

You are encountering difficulty removing excess 4-(3-Chloropropyl)-1,4-oxazepane (referred to hereafter as CPO ) from your reaction mixture.

To select the correct purification strategy, you must understand the "dual personality" of this reagent. It contains two conflicting functional groups that dictate its physical behavior:

| Feature | Chemical Nature | Impact on Purification |

| 1,4-Oxazepane Ring | Tertiary Amine (Base) | Makes the molecule soluble in aqueous acid (protonation).[1][2] Causes tailing on standard silica gel. |

| 3-Chloropropyl Chain | Alkyl Chloride (Electrophile) | Allows for reaction with nucleophilic scavenger resins.[1][2] |

| Thermal Stability | Metastable | CRITICAL WARNING: Upon heating (>100°C), CPO can undergo intramolecular cyclization to form a quaternary ammonium salt.[2] Avoid high-temperature distillation. |

Diagnostic Matrix: Select Your Protocol

Do not blindly choose a method. Select the protocol based on the chemical nature of your Target Product .

Figure 1: Decision tree for selecting the optimal purification method based on product chemistry.

Protocol A: Acid-Base Extraction (The "Wash" Method)

Best For: Neutral products (Amides, Ethers, Esters) where the target is not protonatable.

Mechanism: The oxazepane nitrogen in CPO has a pKa of ~9.0–10.[2]0. Washing the organic layer with dilute acid protonates the CPO, rendering it water-soluble, while your neutral product remains in the organic phase.

Step-by-Step Workflow

-

Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

-

First Wash (Acidic):

-

Wash the organic phase 2× with 10% Citric Acid (aq) or 1M HCl .[2]

-

Why Citric Acid? It is milder than HCl and prevents potential acid-catalyzed degradation of sensitive protecting groups (like Boc) on your product.[1][2]

-

Result: The CPO converts to its hydrochloride salt and migrates to the aqueous layer.

-

-

Second Wash (Brine): Wash the organic layer 1× with saturated NaCl to remove trapped water.[2]

-

Drying: Dry over anhydrous

, filter, and concentrate.

Troubleshooting Protocol A:

-

Issue: Emulsion formation.

-

Fix: The surfactant nature of the protonated amine can cause emulsions. Add a small amount of methanol (2-5%) to the organic layer or filter the biphasic mixture through a pad of Celite.

Protocol B: Nucleophilic Scavenging (The "Trap" Method)

Best For: Basic products (Amines) where Acid-Base extraction would remove the product too.[2]

Mechanism: Since CPO contains an alkyl chloride, it is an electrophile.[2] We use a Polymer-Supported Thiol (Thiophenol resin) or Thiourea resin to covalently bond with the unreacted CPO.[2] The impurity becomes part of the solid bead and is filtered away.

Step-by-Step Workflow

-

Selection: Use a Macroporous Thiol Resin (Loading typically 1.0–1.5 mmol/g).[2]

-

Stoichiometry: Calculate the theoretical excess of CPO used. Add 2–3 equivalents of resin relative to the estimated remaining CPO.[2]

-

Incubation:

-

Add resin to the reaction mixture (dissolved in DMF, THF, or DCM).

-

Add a mild base (e.g., DIPEA) if the reaction was acidic, to ensure the thiol is nucleophilic.

-

Shake or stir gently at 40–50°C for 4–12 hours.

-

Note: Do not exceed 60°C to prevent CPO cyclization.[2]

-

-

Filtration: Filter the mixture through a fritted funnel. The CPO is now trapped on the resin beads.

-

Rinse: Wash the resin with solvent to recover any physically adsorbed product.[2]

Figure 2: The scavenging mechanism removes the alkyl chloride impurity via covalent bonding to the solid phase.[1][2]

Protocol C: Flash Chromatography (The "Resolution" Method)

Best For: Complex mixtures where extraction or scavenging is insufficient.[2]

The Challenge: CPO is a tertiary amine.[2] On standard silica gel, it interacts with acidic silanol groups, causing severe peak tailing and co-elution with your product.

Optimized Conditions

| Parameter | Standard Silica (Not Recommended) | Recommended Method |

| Stationary Phase | Standard Silica (SiO2) | Amine-Functionalized Silica (KP-NH) |

| Mobile Phase Modifier | None | None required (The silica is already basic) |

| Alternative Mobile Phase | DCM/MeOH | DCM/MeOH + 1% Triethylamine (TEA) or 1% |

| Result | Broad, tailing peak | Sharp, symmetrical peak |

Technical Tip: CPO is relatively polar.[2] If using standard silica with TEA modifier, expect CPO to elute later than non-polar products. If using Reverse Phase (C18), run at High pH (pH 10 with Ammonium Bicarbonate) to keep CPO in its free-base form, improving peak shape and retention.[2]

Frequently Asked Questions (FAQs)

Q1: Can I just distill the unreacted CPO off? A: Proceed with extreme caution. While CPO is a liquid, heating 3-chloropropyl amines often leads to intramolecular cyclization (forming a quaternary azetidinium or similar salt).[2] This creates a non-volatile, tarry residue that can trap your product. Vacuum distillation (<1 mmHg) at temperatures below 80°C is the only safe thermal method.[2]

Q2: I tried Acid-Base extraction (Protocol A), but my yield is low. Why? A: Your product might have a basic center you didn't account for (e.g., a pyridine ring or another amine). Check the pKa of your product. If it is > 4.0, it likely protonated and washed away with the CPO. Switch to Protocol B (Scavenging).

Q3: The CPO spot on TLC is streaking. How do I visualize it? A: Amines streak on acidic TLC plates.[2]

-

Pre-treat the TLC plate: Dip the plate in a solution of 5% Triethylamine in volatile solvent and dry it before spotting.[2]

-

Stain: Use Dragendorff’s Reagent (specific for tertiary amines/alkaloids) or Ninhydrin (though less sensitive for tertiary amines).[2] Iodine staining is universally effective for the alkyl chain.[2]

References

-

Separation of Amines: "Purification of tertiary amines using an adsorbent."[2][3][4] US Patent 4,255,356.[2]

-

Scavenging Methodology: "Method for removing unreacted electrophiles from a reaction mixture."[2] US Patent 5,632,898.[2]

-

Chromatography of Amines: Biotage Technical Guide. "Is there an easy way to purify organic amines?"

-

Oxazepane Properties: BenchChem Technical Support. "An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane."

Sources

- 1. Oxazepam (CAS 604-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-(2-Chloroethyl)-1,4-oxazepane | C7H14ClNO | CID 13428526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]

- 4. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]

Technical Support Center: Stability & Storage of Chloropropyl-Functionalized Reagents

Current Status: Operational Ticket Focus: Minimizing Hydrolysis & Storage Degradation Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Executive Summary: The Dual-Hydrolysis Challenge

Welcome to the Technical Support Center. If you are working with 3-Chloropropyltrimethoxysilane (CPTMS) or related chloropropyl-functionalized intermediates, you are likely facing stability issues.

To troubleshoot effectively, we must distinguish between two distinct hydrolysis risks:

-

Silane Hydrolysis (The Primary Storage Threat): The rapid reaction of the methoxy/ethoxy anchor groups with atmospheric moisture. This causes polymerization, cloudiness, and precipitation. This is 95% of storage failures.

-

Alkyl Chloride Hydrolysis (The Purity Threat): The slow conversion of the C-Cl bond to C-OH (alcohol). While the chloropropyl chain is chemically robust at neutral pH, trace hydrolysis can generate genotoxic impurities (PGIs) or alter reactivity in sensitive pharmaceutical applications.

This guide prioritizes the stabilization of the Silane functionality, as it is the "weakest link," while ensuring the integrity of the Chloropropyl moiety.

The Mechanism of Failure

Understanding why your reagent degrades is the first step to prevention. The following diagram illustrates the degradation cascade triggered by moisture ingress.

Degradation Pathway: From Monomer to Polymer

Figure 1: The degradation cascade of 3-Chloropropyltrimethoxysilane. Note that the C-Cl bond (bottom box) remains stable during the initial silane polymerization.

Storage Protocols: The "Dry-Barrier" System

To prevent the pathway above, you must implement a self-validating storage system. Do not rely on the original packaging once opened.

Protocol A: The Inert Gas Blanket (Mandatory)

-

Why: Oxygen is not the enemy; humidity is. Air contains enough moisture to hydrolyze a surface layer of silane within minutes.

-

Step-by-Step:

-

Purge: After every use, backfill the container headspace with dry Nitrogen (N₂) or Argon (Ar). Argon is superior as it is heavier than air and forms a stable "blanket" over the liquid surface.

-

Seal: Use a Parafilm® wrap over the cap, or preferably, transfer to a container with a PTFE-lined septum cap.

-

Verify: If using a septum, ensure it is not cored. Replace septa after 3-5 punctures.

-

Protocol B: Temperature Management

-

Standard: Store at 2°C – 8°C .

-

The Condensation Trap (CRITICAL):

Data: Hydrolysis Rates vs. Conditions

| Condition | Est. Shelf Life (Open Container) | Visual Symptom | Mechanism |

| Ambient Air (50% RH) | < 24 Hours | Haze / Crust | Rapid Silane Hydrolysis |

| Refrigerated (No N₂ purge) | 1-2 Weeks | Slight Turbidity | Slow Moisture Diffusion |

| Inert Gas (N₂) + Desiccator | 6-12 Months | Clear Liquid | Hydrolysis Arrested |

| High Heat (>40°C) | Variable | Yellowing | C-Cl Degradation / Oxidation |

Troubleshooting & FAQs

Q1: My liquid has turned cloudy. Can I filter it and use it?

Status: High Risk.

-

Diagnosis: Cloudiness indicates the formation of siloxane oligomers (dimers/trimers). The reagent is no longer a monomer.

-

Impact: If used for surface modification, these oligomers will create uneven, "clumpy" multilayers rather than a clean self-assembled monolayer (SAM).

-

Remediation: For non-critical applications, you can filter through a 0.2 µm PTFE syringe filter. For quantitative analytical or pharmaceutical applications, discard the lot .

Q2: Does the "Chloropropyl" group itself hydrolyze?

Status: Low Risk (under storage conditions).

-

Analysis: The primary alkyl chloride bond (C-Cl) is kinetically stable at neutral pH and ambient temperatures. It does not readily hydrolyze to an alcohol (C-OH) simply by sitting on the shelf.

-

Exception: If the sample is contaminated with strong bases (amines) or Lewis acids, or stored at high heat (>60°C), the C-Cl bond can degrade.

-

Verification:

NMR is the gold standard here. A shift in the

Q3: I see a pressure buildup in the bottle. Is this dangerous?

Status: Warning.

-

Cause: Hydrolysis releases methanol (from trimethoxysilane) or ethanol (from triethoxysilane). While these are liquids, increased vapor pressure in a warm lab can cause popping.

-

Chemical Hazard: If you are using Chloropropyltrichlorosilane (the trichloro- variant), hydrolysis releases Hydrogen Chloride (HCl) gas. This causes significant pressure and is a severe inhalation hazard.

-

Action: Vent carefully in a fume hood. Check pH of the vapor with wet litmus paper to distinguish between alcohol (neutral) and HCl (acidic).

Q4: Why is my "purity" decreasing even though the liquid looks clear?

Status: Invisible Degradation.

-

Explanation: Before the liquid turns cloudy, soluble dimers form. These are invisible to the eye but change the refractive index and boiling point.

-

Test: Run a GC-MS. You will see late-eluting peaks corresponding to the dimer:

- .

References & Authoritative Sources

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (The definitive industry guide on silane hydrolysis rates and storage).

-

Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 2006. (Mechanistic details on silane surface interactions).

-

Sigma-Aldrich (Merck). Product Specification: (3-Chloropropyl)trimethoxysilane. (Physical properties and stability data).[3][4][5][6][7]

-

Pang, Y. et al. Hydrolysis and Condensation of Silanes. Colloids and Surfaces A, 2014. (Kinetics of the silanol condensation reaction).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific handling requirements of chloropropyl silanes.

Sources

Validation & Comparative

Technical Guide: Comparative Reactivity of Chloropropyl vs. Bromopropyl Oxazepane Derivatives

Executive Summary

In the synthesis of neuroactive tricyclic and heterocyclic compounds, the propyl linker serves as a critical spacer between the pharmacophore core (oxazepane) and the terminal amine. This guide compares the two primary alkylating agents used to introduce this linker: 3-chloropropyl and 3-bromopropyl derivatives.

While bromopropyl derivatives offer superior reaction kinetics (

Part 1: Mechanistic Foundation & Reactivity Profile

The reactivity difference between chloropropyl and bromopropyl side chains is dictated by the carbon-halogen (C-X) bond strength and the leaving group ability of the halide.

Bond Dissociation Energy (BDE) & Leaving Group Ability

The C-Br bond is longer and weaker than the C-Cl bond, resulting in a lower activation energy barrier for nucleophilic substitution (

| Parameter | C-Cl Bond (Chloropropyl) | C-Br Bond (Bromopropyl) | Impact on Reactivity |

| Bond Dissociation Energy | ~84 kcal/mol | ~70 kcal/mol | Br cleaves 100x faster in |

| Bond Length | 1.78 Å | 1.93 Å | Br is more accessible to nucleophilic attack. |

| Polarizability | Moderate | High | Br stabilizes the transition state better. |

| pK | -7 (HCl) | -9 (HBr) | Br |

Reaction Coordinate Comparison

The following diagram illustrates the kinetic advantage of the bromopropyl derivative. The activation energy (

Figure 1: Comparative energy landscape for nucleophilic substitution. The bromopropyl pathway (Green) bypasses the high-energy barrier associated with the chloropropyl pathway (Red).

Part 2: Experimental Comparison & Decision Matrix

Scenario A: Attaching the Linker (N-Alkylation)

When attaching the propyl chain to the oxazepane nitrogen, the choice of reagent determines the impurity profile.

-

Reagent A: 1,3-Dibromopropane (DBP)

-

Risk: High probability of dimerization (one propyl chain reacting with two oxazepane molecules) due to both ends being highly reactive.

-

Control: Requires large excess (3-5 equivalents) to suppress dimerization.

-

-

Reagent B: 1-Bromo-3-chloropropane (BCP)

-

Advantage:[1]Chemoselectivity. The oxazepane nitrogen reacts exclusively with the bromine end at moderate temperatures, leaving the chloride intact for the next step.

-

Verdict:BCP is the industry standard for synthesis, yielding the N-(3-chloropropyl)oxazepane intermediate cleanly.

-

Scenario B: Functionalizing the Linker (Amination)

Once the linker is attached, the terminal halogen must be displaced by a secondary amine (e.g., piperazine) to form the final drug.

| Feature | Chloropropyl Derivative | Bromopropyl Derivative |

| Reaction Temp | Reflux (80-110°C) | Room Temp to Mild Heat (25-50°C) |

| Reaction Time | 12 - 24 Hours | 1 - 4 Hours |

| Catalyst Req. | Essential: KI or NaI (0.1 - 1.0 eq) | None usually required |

| Side Reactions | Elimination to alkene (at high heat) | Hydrolysis (if wet solvents used) |

| Stability | High (Stable to light/moisture) | Low (Light sensitive, hydrolyzes slowly) |

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-(3-Chloropropyl)oxazepane (High Stability Route)

Use this route for scale-up where intermediate storage is required.

-

Setup: Charge a reaction vessel with Oxazepane (1.0 eq) and Acetonitrile (10 vol).

-

Base: Add Potassium Carbonate (

, 2.0 eq). Stir for 30 min. -

Alkylation: Add 1-Bromo-3-chloropropane (1.2 eq) dropwise over 20 min. Note: The amine attacks the Br-end selectively.

-

Reaction: Heat to 60°C for 6-8 hours. Monitor by TLC/HPLC.

-

Workup: Filter inorganic salts. Evaporate solvent.

-

Result: The chloropropyl intermediate is isolated as a stable oil.

Protocol 2: The "Finkelstein Assist" (Activating the Chloride)

Since the chloropropyl intermediate is sluggish, use this in-situ activation for the final amination step.

-

Reactants: Dissolve N-(3-chloropropyl)oxazepane (1.0 eq) in DMF or Butanone .

-

Catalyst: Add Potassium Iodide (KI) (0.5 eq).

-

Nucleophile: Add the secondary amine (e.g., N-methylpiperazine, 1.5 eq).

-

Conditions: Heat to 90°C for 12 hours.

-

Observation: Reaction rate increases by ~20-50x compared to non-catalyzed conditions.

Protocol 3: Direct Bromopropyl Amination (High Reactivity Route)

Use this route for rapid library generation where storage is not needed.

-

Precursor: Start with N-(3-bromopropyl)oxazepane (prepared via 1,3-dibromopropane with strict stoichiometry control).

-

Reaction: Add secondary amine (1.1 eq) in THF or DCM at Room Temperature .

-

Time: Complete conversion typically observed within 2 hours.

-

Caution: Protect reaction from light to prevent radical degradation of the C-Br bond.

Part 4: Workflow Visualization

The following diagram outlines the decision tree for selecting the correct pathway based on your project stage.

Figure 2: Synthesis decision tree comparing the robust Chloropropyl route (Left) vs. the rapid Bromopropyl route (Right).

References

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General reactivity of alkyl halides and Finkelstein principles).

-

Master Organic Chemistry. (2026). What Makes A Good Leaving Group? Retrieved from [Link]

-

Ashenhurst, J. (2022). The Finkelstein Reaction. Master Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles. PMC. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Nucleophilic Substitution - Leaving Groups. Retrieved from [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]

- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 4. odinity.com [odinity.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Finkelstein Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of Oxazepane Intermediates: A Comparative Guide to XRD and Spectroscopic Methods

Introduction: The Conformational Challenge of Oxazepanes

In drug discovery, 1,4-oxazepanes and related 7-membered heterocycles are privileged scaffolds, appearing in orexin receptor antagonists, kinase inhibitors, and antifungal agents. However, they present a unique structural challenge: conformational flexibility . Unlike rigid piperidines or phenyl rings, oxazepanes exist in a dynamic equilibrium of twist-boat and chair conformations.

For the drug developer, this flexibility creates a "blind spot." Solution-state NMR often yields averaged signals, obscuring the bioactive conformation. Furthermore, the synthesis of these intermediates frequently results in oils or amorphous gums, making stereochemical assignment (absolute configuration) difficult.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives—Powder XRD (PXRD) and NMR Spectroscopy —specifically for the analysis of oxazepane intermediates. We provide validated protocols to overcome the crystallization barrier of these flexible rings.

Comparative Analysis: SC-XRD vs. Alternatives

While SC-XRD is the gold standard for absolute configuration, it is not always the most efficient tool for every stage of development. The following analysis compares these techniques based on resolution, sample requirements, and output specificity.

Table 1: Performance Matrix for Oxazepane Structural Analysis

| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Solution State NMR (NOESY/ROESY) |

| Primary Output | 3D Atomic Coordinates (XYZ), Absolute Configuration (R/S). | Phase Identification, % Crystallinity, Polymorph Fingerprint. | Connectivity, Relative Stereochemistry, Dynamic Behavior. |

| Resolution | Atomic (< 0.8 Å). | Bulk lattice parameters; rarely atomic without Rietveld refinement. | Averaged over time (ms scale). |

| Sample State | Single crystal (>10 µm).[1] | Polycrystalline powder (bulk). | Solution (CDCl3, DMSO-d6). |

| Chirality Determination | Definitive (via Anomalous Dispersion / Flack Parameter). | Inferential (requires chiral reference). | Relative only (unless using Chiral Shift Reagents). |

| Oxazepane Specificity | Resolves specific ring pucker (e.g., Twist-Boat). | Identifies if the "oil" has crystallized or is amorphous. | Averages rapid ring inversions; may miss low-energy conformers. |

| Turnaround | High (Days to Weeks for crystal growth). | Rapid (Minutes to Hours).[2] | Rapid (Minutes).[2][3] |

Critical Insight: Why SC-XRD Wins for Oxazepanes

For 7-membered rings, NMR coupling constants (

Experimental Protocol: Overcoming the "Oily Intermediate"

Causality: Oxazepane intermediates often refuse to crystallize due to high conformational entropy. Standard evaporation usually yields a gum. The following protocol uses Anti-Solvent Vapor Diffusion to lower solubility kinetically, forcing the lattice to order itself slowly.

Protocol: Seed-Mediated Vapor Diffusion

Objective: Grow diffraction-quality crystals from an amorphous oxazepane oil.

-

Solubility Screen: Dissolve ~5 mg of the oil in 0.5 mL of various solvents (MeOH, DCM, Acetone, THF). Find a solvent where the sample is highly soluble (The "Good" solvent).

-

Anti-Solvent Selection: Find a miscible solvent where the sample is insoluble (e.g., Pentane, Diethyl Ether, Water).

-

Setup (The Inner Vial):

-

Place 10-15 mg of the oxazepane intermediate in a small GC vial (1.5 mL).

-

Dissolve in the minimum amount of "Good" solvent (e.g., 0.3 mL DCM).

-

Critical Step: Filter this solution through a 0.2 µm PTFE syringe filter into a fresh GC vial to remove dust nuclei.

-

-

Setup (The Outer Chamber):

-

Place the open GC vial inside a larger scintillation vial (20 mL).

-

Fill the outer vial with ~3 mL of the "Anti-Solvent" (e.g., Pentane). Do not let the liquids touch.

-

-